molecular formula C3F6O<br>CF3COCF3<br>C3F6O B058046 Hexafluoroacetone CAS No. 684-16-2

Hexafluoroacetone

Cat. No.: B058046
CAS No.: 684-16-2
M. Wt: 166.02 g/mol
InChI Key: VBZWSGALLODQNC-UHFFFAOYSA-N
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Description

Hexafluoroacetone is a chemical compound with the molecular formula ( \text{C}_3\text{F}_6\text{O} ). It is structurally similar to acetone but exhibits markedly different reactivity. This compound is a colorless, hygroscopic, nonflammable, and highly reactive gas characterized by a musty odor . The most common form of this substance is this compound sesquihydrate, which is a hemihydrate of hexafluoropropane-2,2-diol .

Synthetic Routes and Reaction Conditions:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Hexafluoroacetone (HFA) is a chemical compound with the formula (CF3)2CO . It is structurally similar to acetone, but its reactivity is markedly different . It is a colorless, hygroscopic, nonflammable, highly reactive gas .

Target of Action

It is known to be an important pharmaceutical intermediate , suggesting that it interacts with various biological molecules during drug synthesis.

Mode of Action

This compound is an electrophile . Electrophiles are species that seek electrons and tend to react with nucleophiles, which are electron-rich species. In water, this compound predominantly exists as the hydrate . The equilibrium constant (Keq) for the formation of this geminal diol is 10^6 M^−1 .

Biochemical Pathways

It is used in the synthesis of hexafluoroisopropanol and sevoflurane, an inhalation anesthetic drug . This suggests that it plays a role in the biochemical pathways related to these substances.

Pharmacokinetics

It is known to be a highly reactive gas that reacts with water or water vapor to form a highly acidic product . This suggests that its bioavailability and pharmacokinetics could be influenced by its reactivity and the environmental conditions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. It is a highly reactive gas that reacts with water or water vapor to form a highly acidic product . Therefore, the presence of water or humidity in the environment could potentially influence its reactivity and stability. Furthermore, it is known to be toxic by ingestion, skin absorption, and inhalation, and is an irritant to skin, eyes, and mucous membranes . This suggests that safety measures should be taken when handling this compound.

Biochemical Analysis

Comparison with Similar Compounds

Hexafluoroacetone is structurally similar to acetone but has significantly different reactivity due to the presence of fluorine atoms. Similar compounds include:

This compound’s unique reactivity and ability to form stable hydrates make it distinct from these similar compounds.

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-one
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InChI

InChI=1S/C3F6O/c4-2(5,6)1(10)3(7,8)9
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InChI Key

VBZWSGALLODQNC-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(C(F)(F)F)C(F)(F)F
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Molecular Formula

C3F6O, Array
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Related CAS

10543-95-0 (monohydrate), 13098-39-0 (sesquihydrate), 32836-39-8 (dihydrate), 34202-69-2 (trihydrate)
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DSSTOX Substance ID

DTXSID9043778
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Molecular Weight

166.02 g/mol
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Physical Description

Hexafluoroacetone is a colorless, toxic, and highly reactive gas. At ambient temperatures, it is likely to generate a considerable amount of vapor. It is an irritant to skin, eyes and mucous membranes and is toxic by ingestion, skin absorption, and inhalation. When heated to high temperatures it emits toxic fluoride fumes. Prolonged exposure of the container to fire or intense heat may cause it to violently rupture and rocket. It is used in the production of other chemicals., Liquid, Colorless gas with a musty odor. [Note: Shipped as a liquefied compressed gas.]; [NIOSH], COLOURLESS GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a musty odor., Colorless gas with a musty odor. [Note: Shipped as a liquefied compressed gas.]
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Boiling Point

-18 °F at 760 mmHg (NIOSH, 2023), -27 °C, -28 °C, -18 °F
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Solubility

Reacts with water (NIOSH, 2023), Solubility in water: reaction, releasing heat, Reacts
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Density

1.33 G/ML @ 25 °C (LIQUID), DENSITY: 1.65 @ 25 °C (LIQUID), 5.76(relative gas density)
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Vapor Density

5.76 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.7
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Vapor Pressure

5.8 atm (NIOSH, 2023), 5.0 mm Hg @ 25 °C, from experimentally derived coefficients, 5.8 atm
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Color/Form

COLORLESS GAS, Colorless gas [Note: Shipped as a liquefied compressed gas].

CAS No.

684-16-2
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Melting Point

-188 °F (NIOSH, 2023), -125.45 °C @ 101.3 kPa, -129 °C, -188 °F
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

The reaction liquid was found by gas chromatography (GC) analysis to contain 43.5% of the target compound, 3-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline, 2.9% of 3,3′-bis(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline, and 46.6% of the total of various imines produced by the reaction of hexafluoroacetone with the amine moiety of 4,4′-oxydianiline.
[Compound]
Name
target compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3,3′-bis(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
imines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

The reaction liquid was found by gas chromatography (GC) analysis to contain 39.8% of the target compound, 3,3′-bis(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline, 5.4% of 3-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline, and 53.0% of the total of various imines produced by the reaction of hexafluoroacetone with the amine moiety of 4,4′-oxydianiline. After adding 50 ml of water to the reaction liquid, stirring was conducted. This mixed liquid was filtered, followed by washing with water and then vacuum drying, thereby obtaining 4.30 g of the target compound, 3,3′-bis(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline (yield: 33%; purity: 80.7%).
[Compound]
Name
target compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,3′-bis(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
imines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

The reaction liquid was found by gas chromatography (GC) analysis to contain 56.2% of the target compound, 3-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline, 22.4% of 3,3′-bis(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline, 9.1% of an imine produced by the reaction of hexafluoroacetone with the amine moiety of 4,4′-oxydianiline, and 12.2% of 4,4′-oxydianiline. 50 ml of toluene and 50 ml of water were added to the reaction liquid.
[Compound]
Name
target compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3,3′-bis(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
12.2%

Synthesis routes and methods IV

Procedure details

Name
Quantity
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O=C([O-])C(O)(C(F)(F)F)C(F)(F)F
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reactant
Reaction Step One
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Reaction Step One
Name
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Extracted from reaction SMILES
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Extracted from reaction SMILES
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Reaction Step One
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Type
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Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexafluoroacetone
Reactant of Route 2
Hexafluoroacetone
Reactant of Route 3
Reactant of Route 3
Hexafluoroacetone
Reactant of Route 4
Reactant of Route 4
Hexafluoroacetone
Reactant of Route 5
Reactant of Route 5
Hexafluoroacetone
Reactant of Route 6
Hexafluoroacetone

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